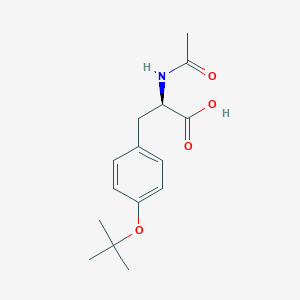

Ac-D-Tyr(tBu)-OH

Description

Contextualization within the Landscape of Protected D-Amino Acids

While L-amino acids are the canonical building blocks of proteins in virtually all forms of life, D-amino acids play significant and diverse biological roles, particularly in the microbial world. jst.go.jpfrontiersin.org They are crucial components of bacterial cell walls, such as in peptidoglycan, which contains D-alanine and D-glutamic acid, contributing to structural integrity. jst.go.jp In mammals, D-amino acids like D-serine and D-aspartate function as neurotransmitters and are implicated in various physiological and pathological processes. jst.go.jpfrontiersin.org

The incorporation of D-amino acids into synthetic peptides is a key strategy in modern drug discovery and molecular design. Peptides containing D-amino acids exhibit enhanced stability and resistance to proteolytic degradation by enzymes, which typically recognize and cleave peptide bonds involving L-amino acids. lsu.edu This increased biostability is a highly desirable trait for peptide-based therapeutics.

In order to selectively incorporate D-amino acids into a growing peptide chain during synthesis, their reactive functional groups must be temporarily masked with protecting groups. Ac-D-Tyr(tBu)-OH is an example of such a "protected" amino acid.

The N-terminal acetyl (Ac) group provides a stable, neutral cap, preventing the amine from participating in peptide bond formation.

The O-tert-butyl (tBu) group shields the reactive hydroxyl group on the tyrosine side chain, preventing unwanted side reactions such as acylation or oxidation during synthesis. caymanchem.com

Other common protecting groups used in peptide synthesis include the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group for the N-terminus. cymitquimica.comontosight.ai The choice of protecting group strategy is crucial for the successful synthesis of complex peptides and proteins. ontosight.ai The specific combination of N-acetylation and O-tert-butylation in this compound makes it suitable for specific synthetic routes where Fmoc or Boc protection may not be desired for the N-terminal position.

| Protecting Group | Abbreviation | Protected Functionality | Typical Cleavage Condition | Purpose |

|---|---|---|---|---|

| Acetyl | Ac | N-terminal Amine | Generally stable; harsh conditions required for removal | Provides a neutral cap, preventing further elongation of the peptide chain. |

| tert-Butyl | tBu | Side-Chain Hydroxyl (Tyrosine) | Strong acids (e.g., Trifluoroacetic Acid - TFA) | Prevents unwanted side-chain reactions during synthesis. ontosight.ai |

| tert-Butyloxycarbonyl | Boc | N-terminal Amine | Strong acids (e.g., Trifluoroacetic Acid - TFA) | Protects the amine during peptide coupling; removed by acid. cymitquimica.com |

| Fluorenylmethyloxycarbonyl | Fmoc | N-terminal Amine | Mild base (e.g., Piperidine) | Protects the amine during peptide coupling; removed by base, orthogonal to acid-labile side-chain protecting groups. ontosight.ai |

Historical Development and Evolution of Research Applications for Tyrosine Derivatives

Tyrosine itself was first discovered in 1846 by the German chemist Justus von Liebig in casein, the primary protein in cheese, from which it derives its name (from the Greek tyrós for cheese). wikipedia.org Initially understood simply as one of the 20 standard proteinogenic amino acids, the scientific appreciation for tyrosine and its derivatives has evolved significantly. wikipedia.org

Early research focused on its role in protein structure and its metabolic pathways, identifying it as a precursor for crucial biological molecules such as neurotransmitters (dopamine, norepinephrine) and hormones (thyroxine). smolecule.com It is also a precursor to the pigment melanin. wikipedia.org The recognition of tyrosine's unique phenolic side chain, which can undergo post-translational modifications like phosphorylation and nitration, opened new avenues of research into cellular signaling and regulation. peptide.com

The mid-20th century saw the advent of chemical peptide synthesis, which necessitated the development of protected amino acid derivatives to control the assembly of peptide chains. This led to the creation of various modified forms of tyrosine, such as those with protected hydroxyl groups, to prevent side reactions. The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield revolutionized the field and further spurred the demand for a diverse toolbox of protected amino acids, including tyrosine derivatives. caymanchem.com

More recently, research has focused on creating "unnatural" or non-canonical amino acids and their derivatives to probe biological systems and create novel molecules. lsu.edu This includes the synthesis of conformationally constrained tyrosine derivatives to study structure-activity relationships in peptides and the incorporation of D-tyrosine derivatives to enhance peptide stability. lsu.edu The use of tyrosine analogs has been instrumental in studying complex enzymatic reactions, such as the role of tyrosine radicals in proton-coupled electron transfer in enzymes like cytochrome c oxidase. acs.org This evolution from a simple protein component to a sophisticated tool for molecular engineering highlights the enduring importance of tyrosine and its derivatives in biochemical and medical research. acs.orgresearcher.life

Fundamental Significance in Contemporary Peptide Chemistry and Molecular Design

In modern chemical research, this compound serves as a highly specialized building block for the precise construction of custom peptides and other complex organic molecules. Its significance lies in the unique combination of its constituent parts: the D-stereocenter, the N-terminal acetyl cap, and the side-chain tert-butyl ether.

The primary application of such a derivative is in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. ontosight.ai The presence of the D-enantiomer is a deliberate design choice to create peptides with altered three-dimensional structures compared to their all-L counterparts. This can lead to different biological activities and, crucially, confers resistance to degradation by proteases, a major hurdle in the development of peptide-based drugs.

The N-acetyl group serves a distinct purpose. Unlike the readily cleavable Fmoc or Boc groups, the acetyl group is generally stable under standard peptide synthesis conditions. Its inclusion effectively terminates the peptide chain at that position, creating an N-terminally acetylated peptide. N-terminal acetylation is a common natural modification that can influence a peptide's stability and biological function.

The tert-butyl group protecting the tyrosine hydroxyl is essential for preventing side-chain acylation during peptide coupling steps. caymanchem.com It is an acid-labile group, meaning it can be removed during the final deprotection step, typically using a strong acid like trifluoroacetic acid (TFA), which simultaneously cleaves the completed peptide from its solid support. ontosight.ai

Therefore, the use of this compound allows a researcher to:

Introduce a D-amino acid at a specific position to enhance metabolic stability.

Ensure the N-terminus of the synthetic peptide is capped with an acetyl group.

Protect the tyrosine side chain during synthesis, which can be deprotected at the end to yield the free phenol (B47542).

This level of control is fundamental to rational molecular design, enabling the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive molecules with tailored properties for research in pharmacology, biochemistry, and materials science. chemimpex.commetu.edu.tr

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

| Common Name | N-Acetyl-O-(tert-butyl)-D-tyrosine |

| Abbreviation | This compound |

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 279.33 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | Carboxylic acid, Amide (Acetyl), Ether (tert-butyl), Phenyl |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21NO4 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

InChI |

InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m1/s1 |

InChI Key |

JLNUTWJSFBIAAS-CYBMUJFWSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of Ac D Tyr Tbu Oh

Stereoselective Synthesis Strategies for D-Enantiomeric Purity Control

Ensuring the high enantiomeric purity of the D-tyrosine starting material is fundamental to the entire synthesis. The presence of the L-enantiomer can lead to the formation of diastereomeric peptides, complicating purification and potentially altering the final product's biological activity. Several strategies are employed to obtain enantiomerically pure D-amino acids.

The most direct method is to begin the synthesis with commercially available, enantiomerically pure D-tyrosine. This approach leverages established industrial separation or synthesis methods for single enantiomer amino acids, ensuring the desired stereochemistry is present from the outset. acs.orgresearchgate.net

Alternatively, if starting with a racemic mixture (DL-tyrosine), chiral resolution is necessary. This can be achieved through several techniques:

Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases or chiral mobile phase additives can effectively separate enantiomers. For instance, glycopeptide selectors like vancomycin (B549263) have been shown to resolve tyrosine enantiomers with high efficiency. mdpi.com In one study, using vancomycin as a chiral mobile phase additive with an achiral amino column resulted in a resolution of 2.97 for tyrosine enantiomers. mdpi.com

Selective Adsorption: Functionalized nanoparticles have been used to selectively adsorb one enantiomer from a racemic mixture. Magnetic nanoparticles functionalized with carboxymethyl-β-cyclodextrin have shown the ability to selectively adsorb L-tyrosine, leaving an excess of D-tyrosine in the solution with an enantiomeric excess of 58%. nih.gov

Enzymatic Methods: Biocatalytic approaches offer high stereoselectivity. While often used to produce L-amino acids, specific enzymes can be engineered or selected for the synthesis of D-amino acids. For example, D-amino acid transaminases (DAATs) can catalyze the stereoselective amination of a prochiral keto acid precursor (4-hydroxyphenylpyruvic acid) to yield D-tyrosine with very high enantiomeric excess (>99%). researchgate.net

The choice of strategy depends on the scale, cost, and required purity for the final application. For laboratory-scale synthesis, starting with pure D-tyrosine is often the most practical approach.

Development and Optimization of Protecting Group Schemes

The structure of Ac-D-Tyr(tBu)-OH features two critical protecting groups: an acetyl group on the nitrogen terminus and a tert-butyl group on the phenolic oxygen. The selection and application of these groups are crucial for preventing unwanted side reactions during subsequent use, such as in peptide synthesis.

N-acetylation protects the α-amino group from participating in subsequent coupling reactions. This modification is typically performed using an acylating agent like acetic anhydride (B1165640) or acetyl chloride. aklectures.com

The reaction mechanism generally involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent. chemcess.com The process is often carried out under basic or buffered conditions to ensure the amino group is in its free, nucleophilic state.

Common Acetylation Protocols:

| Acetylating Agent | Conditions | Advantages/Disadvantages |

| Acetic Anhydride | Often used with a base (e.g., sodium bicarbonate, triethylamine) or in an aqueous medium. The reaction can also proceed under solvent-free conditions at elevated temperatures (e.g., 60 °C). researchgate.netmdpi.com | Readily available and effective. Can sometimes lead to diacylation or acylation of the hydroxyl group if it is unprotected. Moderately reactive. ias.ac.in |

| Acetyl Chloride | Highly reactive and moisture-sensitive. Reactions can be performed in brine solution under weakly basic conditions (e.g., sodium acetate, triethylamine) to control reactivity. ias.ac.in | Very reactive and inexpensive. Its high reactivity can be difficult to control and generates HCl as a byproduct, requiring careful pH management. ias.ac.in |

The choice of reagent and conditions is optimized to achieve high yields of the N-acetylated product without affecting other functional groups, particularly the yet-to-be-cleaved tert-butyl ether on the side chain.

The phenolic hydroxyl group of tyrosine is reactive and requires protection to prevent side reactions like O-acylation during peptide synthesis. The tert-butyl (tBu) ether is a widely used protecting group for this purpose due to its stability under the basic conditions used for Fmoc group removal in solid-phase synthesis, while being easily removable with strong acids like trifluoroacetic acid (TFA). chemicalbook.compeptide.com

The standard method for introducing the tBu group is the acid-catalyzed addition of isobutylene (B52900) to the phenolic hydroxyl group. This reaction is typically performed by bubbling isobutylene gas through a solution of the amino acid in an organic solvent (like dioxane) in the presence of a strong acid catalyst, such as sulfuric acid.

Comparative Analysis of Solution-Phase Synthesis Routes

Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), is a classical approach that remains highly relevant for the large-scale production of peptides and their derivatives due to factors like cost-efficiency and the ability to purify intermediates. creative-peptides.comug.edu.pl For a discrete, modified amino acid like this compound, solution-phase synthesis is the primary method of production.

Two main strategies exist in solution-phase synthesis:

Stepwise Synthesis: Amino acids are added one by one to the growing peptide chain. For a small molecule like this compound, this translates to sequential protection reactions in solution. creative-peptides.com

Fragment Condensation: Smaller, pre-synthesized peptide fragments are coupled together. While more applicable to longer peptides, the principle of creating protected building blocks is central. A patent for the synthesis of oxytocin (B344502) provides an example of this, where a protected dipeptide, Boc-Cys(Acm)-Tyr(tBu)-OH, was synthesized in solution as a key intermediate for subsequent fragment coupling. google.com This illustrates a viable industrial strategy for producing protected, multi-amino acid blocks.

Comparison of Synthesis Phases:

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Scale | Highly suitable for large, industrial-scale production (kilograms). ug.edu.pl | Typically used for laboratory to medium-scale synthesis (grams). bachem.com |

| Purification | Intermediates can be purified after each step, ensuring high final purity. | Purification is typically performed only once at the end, which can be challenging for long or complex sequences. |

| Reagent Use | Stoichiometric amounts of reagents can be used. | Requires a large excess of reagents to drive reactions to completion. |

| Labor & Time | Generally more time-consuming and labor-intensive due to workup and purification at each step. nih.gov | Faster and amenable to automation, reducing manual labor. bachem.com |

For producing this compound itself, a stepwise solution-phase approach is standard. The compound, once synthesized and purified, can then be utilized in other synthetic schemes, such as solid-phase peptide synthesis.

Solid-Phase Synthesis Techniques and Adaptations for this compound Incorporation

While this compound is synthesized in solution, its primary application is as a building block in solid-phase peptide synthesis (SPPS). SPPS involves building a peptide chain sequentially while it is anchored to an insoluble resin support. nih.gov The most common strategy, Fmoc-SPPS, uses the base-labile Fmoc group for temporary N-terminal protection and acid-labile groups (like tBu) for permanent side-chain protection. bachem.com

The standard building block for introducing a D-tyrosine residue is Fmoc-D-Tyr(tBu)-OH. iris-biotech.de However, to create a peptide with an acetylated N-terminus, two main approaches can be taken:

On-Resin Acetylation: The peptide is synthesized normally using Fmoc-D-Tyr(tBu)-OH as the final amino acid. After removing the last Fmoc group to expose the free N-terminal amine, an acetylation step is performed on the resin-bound peptide, typically using acetic anhydride and a base.

Incorporation of Pre-synthesized this compound: The pre-made this compound is coupled as the final residue onto the resin-bound peptide chain (which has a free N-terminal amine). Since this compound has no temporary N-terminal protecting group (like Fmoc), the peptide chain cannot be further elongated. This makes it an ideal terminating agent for introducing an N-acetylated D-tyrosine at the final position.

This second approach is often preferred as it avoids potential side reactions from on-resin acetylation and uses a well-characterized building block. The final step after incorporation involves cleaving the completed peptide from the resin, which simultaneously removes the tBu side-chain protecting group, yielding the N-acetylated, D-tyrosine-containing peptide.

Considerations for Scalable Synthesis and Industrial Research Applications

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of efficiency, cost, safety, and environmental impact. For a single amino acid derivative, solution-phase synthesis is almost exclusively used for large-scale manufacturing. ug.edu.pl

Key considerations for industrial scale-up include:

Process Optimization: Reaction conditions (temperature, concentration, reaction time) are optimized to maximize yield and minimize side products. This reduces the burden on downstream purification.

Purification Methods: At an industrial scale, purification by chromatography is expensive and often a bottleneck. Crystallization is a much more economical method for purifying solid intermediates. The synthesis strategy is therefore often designed to produce crystalline intermediates. nih.gov

Solvent and Waste Management: Large-scale synthesis generates significant solvent waste. "Green chemistry" principles are increasingly important, favoring processes that use fewer toxic solvents, allow for solvent recycling, and produce less waste. bachem.comacs.org

Regulatory Compliance: The synthesis process for compounds used in pharmaceutical applications must adhere to Good Manufacturing Practices (GMP), which requires extensive documentation, process control, and quality assurance.

The industrial production of this compound is driven by its use in the synthesis of therapeutic peptides, where the incorporation of D-amino acids can enhance stability against enzymatic degradation, and N-acetylation can modify the peptide's pharmacokinetic properties.

Emerging Green Chemistry Approaches in Synthetic Pathways

The synthesis of specialized amino acid derivatives like N-acetyl-D-tyrosine(tert-butyl) (this compound) is traditionally reliant on methods that often involve hazardous solvents, stoichiometric reagents, and multiple protection/deprotection steps, leading to significant chemical waste. In alignment with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic pathways. These emerging approaches prioritize the use of safer solvents, biocatalysis, and improved atom economy to reduce the environmental footprint of the synthesis.

The production of this compound involves two primary transformations: the N-acetylation of the D-tyrosine amino group and the O-tert-butylation of its phenolic hydroxyl group. Green chemistry principles can be applied to both of these critical steps.

Biocatalytic N-Acetylation

Enzymatic catalysis offers a highly specific and efficient route to N-acetylation under mild, aqueous conditions. A key development in this area is the use of N-acetyltransferases that specifically act on D-amino acids.

D-Amino Acid N-Acetyltransferases: An enzyme from Saccharomyces cerevisiae, known as D-amino acid N-acetyltransferase (encoded by the HPA3 gene), has been identified to catalyze the N-acetylation of a broad range of D-amino acids. nih.govuniprot.org This enzyme utilizes acetyl-CoA as the acetyl group donor and operates through an ordered bi-bi mechanism. nih.gov The application of such an enzyme could provide a direct and highly selective pathway to N-acetyl-D-tyrosine, the precursor to this compound, eliminating the need for harsh chemical reagents and organic solvents. The primary by-product, Coenzyme A (CoA), is a natural and non-toxic molecule. uniprot.org Research has also identified GNAT-related enzymes that catalyze the formation of N-acetyl-D-tyrosine from the D-amino acid and acetyl-CoA. frontiersin.org

Table 1: Enzymatic N-Acetylation of D-Amino Acids

| Enzyme | Source Organism | Substrate(s) | Co-factor | Key Advantage | Reference(s) |

|---|---|---|---|---|---|

| D-Amino Acid N-Acetyltransferase (Hpa3p) | Saccharomyces cerevisiae | Wide range of D-amino acids | Acetyl-CoA | High specificity for D-isomers; operates in aqueous medium. | nih.govuniprot.org |

Sustainable Solvents and Reagents for N-Acetylation

While enzymatic methods are promising, significant progress has also been made in greening traditional chemical acetylation.

Aqueous and Bio-Based Solvent Systems: Research has demonstrated efficient N-acetylation of amino acids using acetic anhydride in various nature-derived, acidic solutions such as vinegar and fruit juices (lemon, apple, kiwi). researchgate.net These methods offer a simple, rapid, and eco-friendly alternative to conventional organic solvents. researchgate.net Another approach involves the use of acetyl chloride in an environmentally benign brine solution, which facilitates an easy work-up and isolation of the acetylated product in high yields. ias.ac.in

Catalytic Approaches: To improve atom economy, methods using catalytic amounts of reagents are being explored. For instance, the use of tartaric acid as a simple, inexpensive, and benign Brønsted acid catalyst has been shown to facilitate the N-acetylation of primary amines using glacial acetic acid, with water as the only by-product. ias.ac.in

Greening the O-tert-butylation Step

The introduction of the tert-butyl (tBu) ether protecting group on the tyrosine side chain is crucial for its application in peptide synthesis. peptide.com This step traditionally uses isobutylene under strong acidic conditions. While greener methods for this specific transformation are less developed, the principles of biocatalysis are emerging for the reverse reaction—deprotection.

Enzymatic Deprotection as a Synthetic Tool: The development of "deprotectase" biocatalysts highlights a potential future for enzymatic protecting group manipulation. nih.govrsc.org An esterase from Bacillus subtilis (BS2) has been shown to effectively remove the O-tBu protecting group from amino acid substrates. nih.govrsc.org While this is a deprotection reaction, the high selectivity of enzymes suggests that engineered biocatalysts could one day be used for targeted protection reactions under green conditions, representing a significant advancement over current chemical methods.

Alternative Green Solvents: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), N-butyl-2-pyrrolidone (NBP), and dimethyl carbonate (DMC) have been investigated as replacements for traditional solvents in peptide synthesis. rsc.orgresearchgate.netrsc.org Studies on the solubility of the closely related compound, Fmoc-Tyr(tBu)-OH, have been conducted in green solvent mixtures, confirming the feasibility of using these alternatives. unibo.it For instance, the combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) has been successfully used for couplings in green solvents like NBP/DMC. rsc.org

Table 2: Green Solvents Investigated for Peptide Synthesis Relevant to this compound

| Green Solvent / Mixture | Application Step | Traditional Solvent Replaced | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Brine Solution | N-Acetylation | Organic Solvents | Environmentally benign, easy work-up. | ias.ac.in |

| Vinegar, Fruit Juices | N-Acetylation | Methanol, THF | Bio-based, renewable, minimal purification. | researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Peptide Coupling, Washing | DMF, DCM | Bio-derived, suitable as a universal solvent for all SPPS steps. | rsc.org |

| NBP / DMC | Peptide Coupling | DMF | Allows use of side-chain unprotected amino acids, improving atom economy. | rsc.org |

By integrating enzymatic catalysis for specific transformations and replacing hazardous chemicals with green solvents and bio-based reagents, the synthesis of this compound can be made significantly more sustainable, aligning with the modern imperatives of green chemistry. humanjournals.com

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Purity Assessment and Enantiomeric Discrimination

Chromatography is a cornerstone for verifying the quality of Ac-D-Tyr(tBu)-OH. It allows for the separation of the target compound from any impurities and its L-enantiomer.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the quantitative purity of this compound. sigmaaldrich.com Reversed-phase HPLC, often utilizing a C18 column, is a common approach. rsc.org The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA). rsc.org Detection is commonly performed using a UV detector.

For the crucial task of enantiomeric discrimination, which ensures the correct D-configuration and assesses the enantiomeric excess, chiral HPLC is employed. This involves the use of a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or teicoplanin derivatives, are effective for separating the D- and L-enantiomers of protected tyrosine derivatives. google.commdpi.com The mobile phase for chiral separations might consist of acetonitrile, water, and acetic acid. Successful separation is confirmed by comparing the retention time of the sample to that of a known standard of the L-enantiomer. High enantiomeric purity is critical, with standards often requiring ≥ 99.5%. sigmaaldrich.com

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 | Purity Analysis |

| Mobile Phase | Acetonitrile/Water + 0.1% TFA | Purity Analysis |

| Column | Chiral Stationary Phase (e.g., cellulose-based) | Enantiomeric Separation |

| Mobile Phase | Acetonitrile/Water/Acetic Acid | Enantiomeric Separation |

| Detection | UV (e.g., 220 nm, 250 nm) | Both |

While HPLC is more common for non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used after appropriate derivatization. sigmaaldrich.com The polar functional groups (carboxyl and amino groups) of the amino acid must be converted into more volatile, less reactive forms. sigmaaldrich.com This is often a multi-step process. For instance, the carboxyl group can be esterified (e.g., with propanol), and the amino group can be acylated (e.g., with heptafluorobutyric anhydride). researchgate.net Silylation is another common derivatization technique, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov

Once derivatized, GC-MS provides high separation efficiency and sensitive detection, making it suitable for complex mixtures and trace analysis. researchgate.net In research, GC-MS is particularly valuable for isotopic labeling studies. researchgate.netacs.org By using stable isotope-labeled internal standards (e.g., ¹³C or ¹⁵N labeled analogs), GC-MS allows for precise quantification through isotope dilution methods. researchgate.netnih.gov This technique is instrumental in metabolic research and for tracking the incorporation of amino acids into larger molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound, providing detailed information about the molecular framework and the spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound will show characteristic signals for the protons of the acetyl group, the tert-butyl group, the aromatic ring of tyrosine, and the alpha and beta protons of the amino acid backbone. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). oregonstate.edu

Beyond simple structural confirmation, ¹H NMR is a powerful technique for conformational analysis in solution. nih.govbeilstein-journals.org By analyzing the proton-proton coupling constants (³JHH), researchers can estimate the populations of different rotamers around the Cα-Cβ bond of the tyrosine side chain. nih.gov This provides insight into the preferred side-chain conformation of the molecule in different solvents, which can be influenced by factors like intramolecular hydrogen bonding and steric effects. beilstein-journals.orgbeilstein-journals.org

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetyl (CH₃) | ~2.0 | Singlet |

| tert-Butyl ((CH₃)₃C) | ~1.3 | Singlet |

| β-Protons (CH₂) | ~2.8 - 3.2 | Multiplet |

| α-Proton (CH) | ~4.5 | Multiplet |

| Aromatic Protons (Ar-H) | ~6.8 - 7.2 | Doublets |

| Amide Proton (NH) | ~7.5 - 8.5 | Doublet |

Note: Exact chemical shifts can vary based on solvent and concentration. carlroth.compitt.edu

Carbon-13 (¹³C) NMR provides a spectrum where each unique carbon atom in the molecule gives a distinct signal, offering a complete carbon skeleton map. oregonstate.edu The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap. oregonstate.edu One can expect to see distinct signals for the carbons of the tert-butyl group, the acetyl group, the aromatic ring, the carbonyl group, and the α- and β-carbons.

For more advanced studies, especially in the context of peptide and protein research, isotopic labeling with ¹³C and ¹⁵N is employed. sigmaaldrich.com Synthesizing this compound with specific ¹³C and/or ¹⁵N labels allows for site-specific analysis within a larger peptide. sigmaaldrich.comsigmaaldrich.com These labeled amino acids are crucial for solid-state NMR studies of peptides and for determining intermolecular distances and detailed structural features that are not accessible with unlabeled compounds. sigmaaldrich.com ¹⁵N NMR, although less common due to lower sensitivity, can provide direct information about the nitrogen environment, which is useful for studying hydrogen bonding and protonation states. nih.govd-nb.inforesearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Characterization

Mass Spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid derivatives, which generates a protonated molecule [M+H]⁺. nih.gov For this compound (Molecular Formula: C₁₅H₂₁NO₄), the expected monoisotopic mass is approximately 279.1471 g/mol , and the ESI-MS spectrum would show a prominent ion at m/z 280.1549. This provides a precise confirmation of the compound's molecular weight.

Circular Dichroism (CD) Spectroscopy for Chirality Verification and Conformational Analysis of Derived Peptides

Circular Dichroism (CD) spectroscopy is a pivotal analytical technique in the study of peptides derived from this compound. This non-destructive spectroscopic method is instrumental in verifying the chirality and elucidating the secondary structure of these peptides in solution. The incorporation of a D-amino acid, such as D-Tyrosine, can significantly influence the resulting peptide's conformation, and CD spectroscopy provides detailed insights into these structural arrangements.

The far-UV region of the CD spectrum (typically 190-250 nm) is particularly sensitive to the peptide backbone's chiral environment, which is dictated by the secondary structure (e.g., α-helix, β-sheet, random coil). The presence of the D-Tyr(tBu) residue can induce or stabilize specific conformations that would differ from peptides containing its L-enantiomer. For instance, the substitution of a Gly residue with a D-amino acid can impact the binding affinity and secondary structure of peptide derivatives. jst.go.jp

Research findings have demonstrated the utility of CD spectroscopy in characterizing the conformation of peptides that include Tyr(tBu) residues. In studies of tyrosine-rich peptides, CD spectra have revealed strong positive and negative peaks around 200 nm and 218 nm, respectively, which are characteristic of a β-sheet conformation. acs.orgnih.gov An additional weaker peak observed around 236 nm has been attributed to the π–π* transition of disulfide bonds, when present in the peptide sequence. acs.orgnih.gov

Furthermore, the environment, such as the solvent, can significantly affect the peptide's conformation. For example, a peptide model was shown to adopt a random-coil conformation in an aqueous buffer, which transitioned to an α-helix in a methanol/buffer solution. nih.gov The aromatic side chain of tyrosine itself contributes to the CD spectrum in the amide region, which must be considered during spectral analysis for accurate secondary structure determination. nih.gov

In the context of synthetic peptides, CD spectroscopy is often used to compare the structures of different derivatives. For example, the CD spectrum of one peptide showed a random-coil structure with a minimum at 208 nm, while another, containing a different modification, exhibited a strong positive minimum at 217 nm, indicating a typical β-sheet structure. rsc.org The conformation of peptides can also be influenced by acylation, with CD spectra showing a shift from a non-ordered conformation to an extended conformation in the presence of certain lipids. ucm.es

The following table summarizes representative research findings on the conformational analysis of peptides containing tyrosine derivatives using CD spectroscopy.

| Peptide Description | Solvent/Conditions | Key CD Spectral Features | Inferred Conformation |

| Tyrosine-rich peptide dimer sheets | Solid state | Positive peak ~200 nm, negative peak ~218 nm | β-sheet acs.orgnih.gov |

| Peptide S6 | 1:1 TFE/PBS buffer | Small negative minimum at 208 nm | Random-coil rsc.org |

| Peptide 12 | 1:1 TFE/PBS buffer | Strong positive minimum at 217 nm | β-sheet rsc.org |

| Non-acylated eNOS peptide | Aqueous buffer | Minimum at 199 nm | Non-ordered ucm.es |

| Non-acylated eNOS peptide | Presence of DMPG | Minimum at 213 nm | Extended conformation ucm.es |

| IgG-binding peptide derivatives with strong affinity | 10 mM phosphate (B84403) buffer (pH 7.4) | Small positive peak around 230 nm | Indicates desired secondary structure for binding jst.go.jp |

Table 1. Representative CD Spectroscopy Data for Peptides Containing Tyrosine Derivatives

This data underscores the power of CD spectroscopy to not only verify the impact of incorporating a chiral amino acid like this compound on the secondary structure of a peptide but also to monitor conformational changes in response to environmental factors and chemical modifications.

Strategic Integration in Peptide and Peptidomimetic Research

Role as a Constituent Building Block in Solid-Phase Peptide Synthesis (SPPS)

Ac-D-Tyr(tBu)-OH is a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains on a solid support. peptide.commerckmillipore.com Its application in SPPS allows for the precise incorporation of a D-amino acid with a protected side chain, which can be crucial for modulating the biological activity, stability, and structural properties of synthetic peptides. nbinno.comadvancedchemtech.com

Evaluation of Coupling Efficiency and Reaction Kinetics

The efficiency of peptide bond formation is a critical parameter in SPPS, directly impacting the yield and purity of the final product. The coupling of this compound, like other sterically hindered amino acids, can present challenges to reaction kinetics. The bulky tert-butyl group on the side chain, in proximity to the reactive carboxyl group, can influence the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.

Monitoring the completeness of coupling reactions is standard practice in SPPS and can be accomplished through qualitative tests such as the ninhydrin (Kaiser) test or the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test, which detect the presence of unreacted primary amines. iris-biotech.de For a more quantitative assessment, the release of the Fmoc protecting group can be monitored by UV spectroscopy. iris-biotech.de

While specific kinetic data for the coupling of this compound is not extensively documented in comparative tables, general principles of peptide coupling suggest that its reaction rate may be slower than that of less sterically hindered amino acids. To mitigate potentially lower coupling efficiencies, several strategies can be employed:

Choice of Coupling Reagents: The use of highly efficient coupling reagents is paramount. Formulations based on phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) are often preferred over carbodiimides alone, as they can accelerate the reaction and minimize side reactions. peptide.com

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help ensure complete acylation of the N-terminal amine.

Double Coupling: If the initial coupling is found to be incomplete, a second coupling step with a fresh portion of the activated amino acid and coupling reagents can be performed to drive the reaction to completion. iris-biotech.de

Elevated Temperature: Performing the coupling at a slightly elevated temperature can increase the reaction rate, although care must be taken to avoid temperature-induced side reactions.

| Amino Acid Derivative | Relative Steric Hindrance | Expected Coupling Efficiency (Single Coupling) | Common Mitigation Strategies |

|---|---|---|---|

| Fmoc-Gly-OH | Low | High (>99.5%) | Standard coupling protocols |

| Fmoc-Ala-OH | Low | High (>99.5%) | Standard coupling protocols |

| Fmoc-Val-OH | High (β-branched) | Moderate to High (98-99.5%) | Extended coupling time, potent coupling reagents |

| This compound | Moderate to High (Bulky side chain protection) | Moderate to High (98-99.5%) | Extended coupling time, potent coupling reagents, double coupling |

| Fmoc-Aib-OH (α,α-disubstituted) | Very High | Low to Moderate (<98%) | Specialized coupling reagents (e.g., HATU), elevated temperature, double coupling |

This table provides a representative comparison of expected coupling efficiencies based on general principles of steric hindrance in SPPS. Actual efficiencies can vary depending on the specific sequence, resin, and reaction conditions.

Orthogonality of Protecting Groups and Deprotection Strategies

A key principle in modern peptide synthesis is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group in the presence of others. wikipedia.orguchicago.edubham.ac.uk this compound is designed to be compatible with the widely used Fmoc/tBu strategy in SPPS. peptide.combiosynth.comiris-biotech.de

N-α-Fmoc Group: In the context of synthesizing a larger peptide where this compound is not the N-terminal residue, the corresponding Fmoc-D-Tyr(tBu)-OH would be used. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group and is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.com

O-tert-Butyl (tBu) Group: The tert-butyl ether protecting the phenolic hydroxyl group of the tyrosine side chain is stable to the basic conditions used for Fmoc deprotection. It is, however, readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which is also used to cleave the completed peptide from the resin support. peptide.compeptide.com

N-Acetyl (Ac) Group: The N-terminal acetyl group is stable to both the basic conditions of Fmoc deprotection and the strong acidic conditions of tBu group removal and resin cleavage. This makes it a permanent protecting group that remains on the N-terminus of the final peptide.

This orthogonality ensures that the side chain of the D-tyrosine residue remains protected throughout the iterative cycles of peptide chain elongation and is only deprotected during the final cleavage step. The deprotection of the tBu group is typically performed using a "cleavage cocktail" containing TFA and scavengers, such as water, triisopropylsilane (TIS), or 1,2-ethanedithiol (EDT), to capture the reactive tert-butyl cations generated during the reaction and prevent side reactions with sensitive amino acid residues like tryptophan and methionine. peptide.com

| Protecting Group | Function | Deprotection Condition | Stability |

|---|---|---|---|

| N-α-Fmoc | Temporary α-amino protection | Base (e.g., 20% piperidine in DMF) | Stable to acid |

| O-tert-Butyl (tBu) | Permanent side-chain protection | Strong acid (e.g., 95% TFA) | Stable to base |

| N-Acetyl (Ac) | Permanent N-terminal capping | Stable | Stable to both acid and base |

Applications in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. ekb.eg In LPPS, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step.

This compound can be effectively utilized in LPPS. peptide.com The N-acetyl group provides a stable cap for the N-terminus, while the tert-butyl ether offers robust protection for the tyrosine side chain. The choice of protecting group for the C-terminal carboxyl group is critical and must be orthogonal to the tBu group if selective deprotection is required. Common C-terminal protecting groups in LPPS include benzyl (Bzl) or methyl (Me) esters, which can be removed under different conditions than the acid-labile tBu group.

The primary challenge in LPPS is often the purification of intermediates. However, the defined and protected nature of this compound allows for predictable reactivity and facilitates the purification process. Its use in LPPS is particularly advantageous when synthesizing di- or tri-peptide fragments that can later be condensed to form larger peptides.

Influence on Peptide Secondary Structure and Conformational Preferences

The incorporation of this compound into a peptide sequence can have a significant impact on its three-dimensional structure. Both the D-chirality of the amino acid and the bulky tert-butyl group on the side chain play crucial roles in defining the conformational landscape of the peptide.

Effects of D-Amino Acid Incorporation on Helicity and Turn Formation

The substitution of an L-amino acid with its D-enantiomer can induce significant changes in the secondary structure of a peptide. rsc.org While sequences of L-amino acids often favor the formation of right-handed α-helices, the introduction of a D-amino acid can disrupt this helical structure or promote the formation of alternative secondary structures such as β-turns or even left-handed helices. nih.govpacific.edu

The incorporation of a D-amino acid can destabilize an α-helix by introducing unfavorable steric interactions and altering the hydrogen bonding network that stabilizes the helical fold. nih.gov However, this disruption can be strategically employed to induce specific turns in the peptide backbone. D-amino acids are frequently incorporated into peptide sequences to promote the formation of β-turns, which are compact, folded structures that reverse the direction of the polypeptide chain. rsc.org The specific type of β-turn that is favored depends on the position of the D-amino acid within the turn sequence.

Steric and Electronic Role of the O-tert-Butyl Group in Conformational Constraints

The O-tert-butyl group of this compound also exerts a significant influence on the local conformation of the peptide.

Steric Effects: The tert-butyl group is sterically demanding, and its presence restricts the rotational freedom (chi angles) of the tyrosine side chain. nih.gov This can, in turn, influence the allowed backbone dihedral angles (phi and psi) of the D-tyrosine residue and adjacent amino acids, thereby imposing conformational constraints on the peptide. The steric bulk of the tBu group can favor specific side-chain orientations to minimize steric clashes with the peptide backbone and neighboring side chains.

Electronic Effects: While the primary influence of the tert-butyl group is steric, it also has a modest electron-donating effect on the aromatic ring of tyrosine. This can subtly alter the electronic properties of the phenol (B47542) group, although this effect is generally considered less significant than the steric constraints it imposes. The primary electronic role of the tBu group is to mask the nucleophilicity and acidity of the phenolic hydroxyl group during synthesis. bham.ac.uk

Design and Synthesis of Peptidomimetics Incorporating this compound Residues

Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological activity of a natural peptide but with improved drug-like properties, such as enhanced stability against proteolysis and better bioavailability. drugdesign.org The design of peptidomimetics is a sophisticated process that often involves the strategic replacement of parts of a peptide with non-peptide moieties or modified amino acids. This compound is a powerful tool in this process due to the unique properties conferred by its constituent modifications.

Design Principles:

The incorporation of an this compound residue at the N-terminus of a peptide or peptidomimetic is guided by several strategic considerations:

Enhancing Proteolytic Stability: One of the primary drivers for using modified amino acids is to increase the resistance of the resulting molecule to degradation by endogenous enzymes. nih.gov

N-Terminal Acetylation: The acetyl group at the N-terminus removes the positive charge of the free amine, effectively "capping" the peptide. jpt.com This modification mimics the structure of many natural proteins and makes the peptide less susceptible to degradation by exopeptidases, which are enzymes that cleave amino acids from the N-terminus. nih.govpepdd.com

D-Amino Acid Configuration: The use of a D-amino acid instead of the natural L-isomer provides steric hindrance that prevents recognition by most proteases, which are stereospecific for L-amino acids. This significantly increases the metabolic stability and in vivo half-life of the peptide. nih.gov

Conformational Constraint: The incorporation of D-amino acids can impose specific conformational constraints on the peptide backbone. This is particularly useful in mimicking or stabilizing secondary structures like β-turns, which are often crucial for receptor binding and biological activity.

Synthesis Strategy:

The synthesis of peptidomimetics incorporating this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), utilizing the Fmoc/tBu strategy. luxembourg-bio.comcsic.es This method allows for the stepwise assembly of the peptide chain on a solid resin support.

The general synthetic protocol can be outlined as follows:

Resin Preparation: The synthesis begins with a solid support resin, chosen based on whether the final product will be a peptide acid or amide.

First Amino Acid Coupling: The C-terminal amino acid of the desired sequence is coupled to the resin.

Deprotection and Coupling Cycles: The synthesis proceeds with repeated cycles of:

Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the α-amino group of the resin-bound amino acid, typically using a base like piperidine.

Coupling: Addition of the next Fmoc-protected amino acid, which is activated by a coupling reagent (e.g., HBTU, HATU) to facilitate the formation of the peptide bond.

Incorporation of this compound: When the N-terminal position is reached, this compound is coupled to the free amine of the penultimate amino acid on the resin. As it is the final residue, it does not require an N-terminal Fmoc protecting group. Its carboxyl group is activated for coupling in the same manner as the other amino acids.

Cleavage and Deprotection: Once the entire sequence is assembled, the peptide is cleaved from the resin. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). peptide.comdu.ac.in This step also removes the acid-labile side-chain protecting groups, including the tert-butyl (tBu) group from the tyrosine residue. The acetyl group on the N-terminus is stable to these conditions and remains on the final peptide.

Purification and Analysis: The crude peptide is then purified, typically by high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry.

The tert-butyl (tBu) ether protecting group on the tyrosine side chain is crucial during synthesis as it prevents unwanted side reactions involving the hydroxyl group. peptide.com Its acid-labile nature makes it perfectly compatible with the standard cleavage conditions of the Fmoc/tBu SPPS strategy. csic.es

| Synthesis Step | Reagent/Condition | Purpose |

| Resin Selection | Wang or Rink Amide Resin | Solid support for peptide assembly. |

| Amino Acid Protection | Fmoc (N-terminus), tBu (Tyr side-chain) | Orthogonal protection strategy. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes temporary N-terminal protection. |

| Coupling Activation | HBTU/HATU/DIC | Activates carboxyl group for peptide bond formation. |

| Final Cleavage | Trifluoroacetic Acid (TFA) cocktail | Cleaves peptide from resin and removes side-chain protecting groups. |

Exploration of Specific Peptide Sequences Requiring D-Tyrosine Derivatives

Research has shown that the strategic placement of D-amino acids can significantly improve the pharmacokinetic properties of therapeutic peptides. For instance, the substitution of an L-amino acid with its D-enantiomer can make the peptide resistant to proteolytic cleavage at that site.

Below are examples of peptide classes and specific sequences where the incorporation of D-amino acids, including D-tyrosine, is a key design element to achieve the desired biological activity and stability. N-terminal acetylation is a common complementary strategy to further enhance resistance to degradation.

| Peptide Class | Rationale for D-Amino Acid Incorporation | Example Application/Sequence Context |

| Anticancer Peptides | Increased stability in plasma and resistance to tumor-associated proteases, leading to prolonged therapeutic effect. | Synthetic peptides designed to mimic protein domains that inhibit cancer cell proliferation often incorporate D-amino acids to enhance their in vivo efficacy. mdpi.com |

| Neuropeptides | Enhanced stability to cross the blood-brain barrier and prolong activity in the central nervous system by resisting degradation by peptidases. | Analogs of neuropeptides like somatostatin (B550006) have successfully incorporated D-amino acids to create stable and potent therapeutics (e.g., Octreotide). genscript.com |

| Antimicrobial Peptides (AMPs) | Improved resistance to bacterial proteases, a common mechanism of microbial defense, thereby enhancing the peptide's antimicrobial potency. | Many synthetic AMPs are designed with D-amino acids to overcome bacterial resistance and improve their therapeutic index. |

| Enzyme Inhibitors | To create stable inhibitors that can effectively block the active site of an enzyme without being degraded by it. | Peptides designed as protease inhibitors often contain D-amino acids to ensure they are not substrates for the target enzyme. |

The use of an N-acetylated D-tyrosine at the N-terminus is particularly valuable in these contexts. The tyrosine residue itself can be critical for biological activity, for instance, through interactions with a receptor or by serving as a site for further modifications like phosphorylation or iodination. csic.es By using the D-isomer, the essential side chain is presented in a proteolytically stable context. The addition of the N-terminal acetyl group provides a further layer of protection against exopeptidases, ensuring the integrity of the entire peptide for a longer duration. nih.gov

Synthetic Modifications and Analog Design for Research Probes

Derivatization at the N-Acetyl Moiety for Novel Functionalization

The N-acetyl group of Ac-D-Tyr(tBu)-OH offers a site for chemical modification to introduce novel functionalities. While direct derivatization of the acetyl group itself is less common, the N-terminus of the amino acid provides a key handle for a variety of chemical transformations before the acetylation step. This pre-acetylation modification strategy allows for the incorporation of diverse chemical reporters, affinity tags, or cross-linking agents.

One common approach involves the use of Nα-Fmoc-D-Tyr(tBu)-OH as a precursor. The Fmoc group can be selectively removed to expose the primary amine, which can then be reacted with a variety of electrophilic reagents. Following this modification, the N-acetyl group can be introduced. This multi-step process enables the synthesis of a wide array of N-functionalized this compound analogs.

Table 1: Examples of N-Terminal Modifications Prior to Acetylation

| Modification Type | Reagent Example | Resulting Functionality |

| Biotinylation | Biotin-NHS ester | Affinity tag for purification and detection |

| Fluorophore Conjugation | Fluorescein (B123965) isothiocyanate (FITC) | Fluorescent label for imaging and FRET studies |

| Alkyne or Azide (B81097) Introduction | Azidoacetic acid NHS ester | Bioorthogonal handle for "click" chemistry |

These derivatization strategies at the N-terminus are crucial for creating bespoke research tools. The ability to introduce a wide range of functionalities allows for the design of probes tailored to specific experimental needs, from tracking the localization of a peptide within a cell to identifying its binding partners.

Post-Synthetic Functionalization of the Phenolic Ring

The phenolic ring of tyrosine is a versatile platform for post-synthetic modifications, enabling the introduction of various functional groups that can serve as probes, labels, or structural modulators. While the tert-butyl (tBu) protecting group on the hydroxyl function of this compound must first be removed, typically under acidic conditions, the resulting free phenol (B47542) can undergo a range of chemical transformations.

A significant area of research is the ortho-arylation of the tyrosine ring. For instance, rhodium-catalyzed direct ortho-arylation of protected tyrosine derivatives has been developed. researchgate.net This method allows for the introduction of aryl groups at the positions adjacent to the hydroxyl group, which can be used to create sterically demanding analogs or to introduce further points of functionalization. researchgate.net Palladium-catalyzed C-H functionalization reactions have also been employed for the arylation, alkylation, and halogenation of the phenolic ring, providing a broad toolkit for modifying tyrosine residues. researchgate.net

Furthermore, the phenolic hydroxyl group itself can be a site for modification. After deprotection, it can be acylated or etherified to introduce different functionalities. For example, it can be modified to incorporate linkers for attachment to solid supports or other molecules. ehu.es These post-synthetic modifications are critical for creating peptides and research probes with precisely controlled properties and functionalities. researchgate.netehu.es

Synthesis of Branched Peptides and Multi-Component Conjugates

This compound is a valuable building block in the synthesis of branched peptides and multi-component conjugates due to its protected side chain and the stereochemical properties of the D-amino acid. The use of orthogonally protected amino acids, such as Fmoc-Lys(ivDde)-OH, in conjunction with this compound allows for the site-specific elaboration of peptide chains. sigmaaldrich.com

The synthesis of branched peptides often involves the use of a branching unit like Fmoc-Lys(Fmoc)-OH. nih.gov After incorporation of this unit into a growing peptide chain, the two Fmoc groups can be selectively removed to allow for the simultaneous or sequential growth of two different peptide chains. The incorporation of D-amino acids like this compound into these branched structures can increase their proteolytic stability and introduce unique conformational constraints. nih.gov

Multi-component conjugates, where a peptide is linked to other molecules such as lipids, carbohydrates, or cytotoxic drugs, can also be synthesized using this compound. nih.gov The protected tyrosine derivative can be incorporated into the peptide sequence, and other functionalities can be introduced at different positions using orthogonal protection strategies. sigmaaldrich.comthermofisher.com For example, an alkyne or azide group can be incorporated into the peptide, which can then be conjugated to a molecule containing the complementary reactive group via copper-catalyzed "click" chemistry. nih.gov This approach allows for the modular construction of complex bioconjugates with diverse therapeutic and diagnostic applications.

Comparative Studies with L-Enantiomeric Derivatives and Other Protected Tyrosines

Comparative studies between this compound and its L-enantiomer, Ac-L-Tyr(tBu)-OH, as well as other protected tyrosine derivatives, are crucial for understanding the impact of stereochemistry and protecting groups on peptide structure, function, and synthetic efficiency.

The chirality of an amino acid can significantly influence the biological activity and proteolytic stability of a peptide. Peptides containing D-amino acids, such as this compound, are often more resistant to degradation by proteases, which typically recognize L-amino acids. nih.gov Furthermore, the incorporation of a D-amino acid can induce specific secondary structures, such as β-turns, which may be important for receptor binding. Comparative studies have shown that the D-enantiomer can lead to different binding affinities and selectivities compared to the L-enantiomer. mdpi.com

The choice of protecting group for the tyrosine side chain also has significant implications. The tert-butyl (tBu) group is widely used due to its stability under the basic conditions required for Fmoc group removal and its lability to strong acids like trifluoroacetic acid (TFA) for final deprotection. iris-biotech.de Other protecting groups, such as the trityl (Trt) group, are more acid-labile and can be removed under milder conditions, allowing for selective deprotection of the tyrosine side chain while the peptide is still attached to the solid support. sigmaaldrich.com Comparative studies have shown that the choice of protecting group can affect the yield and purity of the final peptide. sigmaaldrich.com

Table 2: Comparison of Protected Tyrosine Derivatives

| Derivative | Protecting Group | Deprotection Conditions | Key Features |

| This compound | tert-Butyl (tBu) | Strong acid (e.g., 95% TFA) | Stable to piperidine, suitable for standard Fmoc-SPPS |

| Ac-D-Tyr(Trt)-OH | Trityl (Trt) | Mild acid (e.g., 20% DCA in DCM) sigmaaldrich.com | Allows for on-resin side-chain modification |

| Ac-D-Tyr(Boc)-OH | tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA) | Often used for N-terminal tyrosine for radioiodination peptide.com |

Chromatographic methods, such as chiral high-performance liquid chromatography (HPLC), are essential for separating and analyzing D- and L-enantiomers. nih.govsemanticscholar.org These techniques allow for the determination of enantiomeric purity and are critical for quality control in the synthesis of chiral peptides.

Strategic Labeling for Research Purposes (e.g., Isotopic, Fluorescent)

Strategic labeling of this compound with isotopes or fluorescent tags is a powerful tool for a wide range of research applications, including NMR spectroscopy, mass spectrometry, and fluorescence-based assays.

Isotopic Labeling:

Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated into this compound. anaspec.comcortecnet.comsigmaaldrich.com These isotopically labeled amino acids are invaluable for quantitative proteomics studies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). sigmaaldrich.com By incorporating "heavy" amino acids into proteins, researchers can accurately compare protein abundance between different cell populations. sigmaaldrich.com Labeled this compound can be used in solid-phase peptide synthesis to generate peptides with specific isotopic labels for use as internal standards in mass spectrometry or for structural studies by NMR. sigmaaldrich.com

Table 3: Common Isotopically Labeled this compound Analogs

| Isotopic Label | Application |

| ¹³C, ¹⁵N | NMR spectroscopy, quantitative mass spectrometry sigmaaldrich.com |

| ²H (Deuterium) | NMR spectroscopy, metabolic tracing |

Fluorescent Labeling:

Fluorescent labeling enables the visualization and quantification of peptides and their interactions in biological systems. This compound can be functionalized with a variety of fluorescent dyes. This is often achieved by reacting the N-terminal amine of a deprotected precursor with a reactive form of the fluorophore, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. mdpi.com

The choice of fluorophore depends on the specific application and the desired spectral properties. For example, fluorescein and rhodamine derivatives are commonly used for fluorescence microscopy and flow cytometry. mdpi.com Förster Resonance Energy Transfer (FRET) pairs, consisting of a donor and an acceptor fluorophore, can be incorporated into peptides to study conformational changes and binding events. nih.gov The tyrosine residue itself can act as a FRET quencher for certain dyes, providing a mechanism for creating "turn-on" fluorescent probes that signal a binding event through a change in fluorescence intensity. mdpi.com The development of fluorescently labeled peptides containing this compound has been instrumental in creating probes for detecting metal ions and for studying peptide-receptor interactions. nih.govmdpi.com

Applications in Bioactive Molecule Design and Discovery Research Pre Clinical Focus

Exploration in Receptor Agonist and Antagonist Design

The incorporation of Ac-D-Tyr(tBu)-OH into peptide sequences is a key strategy in the development of potent and selective receptor agonists and antagonists. The D-amino acid configuration is instrumental in conferring stability and influencing the peptide's conformation, which is crucial for receptor binding and activity.

In the design of somatostatin (B550006) receptor (SSTR) antagonists, the D-Tyr moiety is a common feature. For instance, peptides designed for neuroendocrine tumor therapy often incorporate D-Tyr at the C-terminus. The synthesis of these antagonists frequently begins by loading Fmoc-D-Tyr(tBu)-OH onto a resin, which is then elongated into the final peptide sequence. nih.gov These antagonists, such as those based on the p-Cl-Phe-cyclo(D-Cys-Tyr-D-Aph(Cbm)-Lys-Thr-Cys)D-Tyr-NH₂ (LM3) template, have demonstrated efficient antagonism of the somatostatin receptor subtype 2 (sst2). snmjournals.org The N-terminal modification of such peptides is also critical, as it can significantly affect receptor sensitivity. nih.gov

Similarly, in the field of opioid receptor research, D-amino acids are vital for achieving selectivity and potency. The peptide CTOP, a potent and highly selective μ-opioid receptor antagonist, features a D-Phe at position 1 and a D-Trp at position 4, illustrating the importance of D-isomers in defining antagonist properties. rndsystems.com Analogs of the δ-opioid selective peptide deltorphin (B1670231) II have been synthesized using Fmoc-Tyr(tBu)-OH, where halogenation of a phenylalanine residue, combined with the D-Ala at position 2, modulates affinity for the δ-opioid receptor. nih.gov Furthermore, analogs of Tyr-W-MIF-1 containing a D-Proline have been shown to act as selective μ2-opioid receptor antagonists. researchgate.net The strategic placement of D-amino acids, often initiated with derivatives like D-Tyr(tBu)-OH, is a cornerstone of designing peptides that can differentiate between receptor subtypes and act as either agonists or antagonists. acs.orgresearchgate.netnih.gov

| Peptide/Analog Class | Target Receptor | Role of D-Tyr or related D-AA | Research Finding |

| Somatostatin Analogs | Somatostatin Receptor (SSTR2) | Incorporated as C-terminal D-Tyr for antagonist design. nih.govsnmjournals.org | Peptides containing D-Tyr(tBu) act as potent sst2 antagonists, crucial for neuroendocrine tumor imaging and therapy. nih.govsnmjournals.org |

| Deltorphin II Analogs | δ-Opioid Receptor (DOR) | Tyr-D-Ala-(p-I)Phe-Glu-Ile-Ile-Gly-NH₂ synthesized from Tyr(tBu) precursors. nih.gov | Maintained high selectivity for DOR and acted as a full agonist, demonstrating analgesia in animal models. nih.gov |

| CTOP | μ-Opioid Receptor (MOR) | Contains D-Phe and D-Trp. | A potent and highly selective μ-opioid receptor antagonist. rndsystems.com |

| Tyr-W-MIF-1 Analogs | μ2-Opioid Receptor | D-Proline substitution creates a selective antagonist. researchgate.net | The resulting analog selectively antagonizes the μ2-opioid receptor in the mouse spinal cord. researchgate.net |

| TIPP-NH₂ Analogs | μ-Opioid (agonist) / δ-Opioid (antagonist) | Replacement of Tyr with Dmt (a D-Tyr analog) enhances μ-agonist activity. acs.org | The Dmt-containing peptide showed a 93-fold potency increase in μ-agonist activity while maintaining δ-antagonist properties. acs.org |

Development of Enzyme Inhibitors and Modulators in Research Models

The structural characteristics of this compound are highly advantageous for designing enzyme inhibitors and modulators with improved stability and efficacy in preclinical models. The resistance of D-amino acids to proteolytic enzymes makes peptides incorporating them more durable biological probes and potential therapeutic leads.

A notable application is in the development of protease inhibitors. For example, the incorporation of D-amino acid derivatives has been explored as a strategy to create potent HIV-1 protease inhibitors that are resistant to proteolytic degradation. cdnsciencepub.com In the design of thrombin inhibitors, a D-Tyr residue was found to occupy a key position in the enzyme's active site. nih.gov Molecular modeling revealed that the hydroxyl group of the D-Tyr forms a critical hydrogen bond network with Asp-189 in the S1 pocket of thrombin, an interaction that is crucial for its inhibitory activity. This highlights how the specific stereochemistry and functionality of a D-tyrosine derivative can be exploited for rational inhibitor design. nih.gov

Furthermore, tyrosine phosphorylation and dephosphorylation are key regulatory mechanisms for many enzymes and receptors. Research on the N-Methyl-D-aspartate (NMDA) receptor has shown that its function can be inhibited by the dephosphorylation of tyrosine residues. nih.gov Potent phosphotyrosine phosphatase inhibitors can prevent this dephosphorylation. nih.gov This suggests that stable tyrosine analogs, such as those derived from this compound, could be developed as modulators of enzyme activity by acting as stable mimics of phosphorylated or non-phosphorylated states, or by directly inhibiting the enzymes that act on tyrosine residues, like tyrosine kinases or phosphatases.

Strategies for Lead Compound Optimization in Drug Discovery Research

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The incorporation of building blocks like this compound is a powerful strategy in the lead optimization of peptide-based drug candidates. cdnsciencepub.com

The primary goals of using such modified amino acids are to enhance metabolic stability and bioavailability. mdpi.com Peptides composed of natural L-amino acids are often rapidly degraded by proteases in the body. mdpi.com Replacing a key L-amino acid with its D-enantiomer, such as substituting L-Tyr with D-Tyr, can effectively block cleavage at that site and significantly extend the peptide's half-life. mdpi.comnih.gov N-terminal acetylation provides an additional layer of protection against aminopeptidases. univie.ac.atmdpi.com

A study on lipopeptides derived from the lead peptide BP100 demonstrated that the combination of D-amino acid incorporation and N-terminal acylation is an effective strategy for developing sequences with improved biological activity against plant pathogens. nih.gov Similarly, in the development of somatostatin analogs for cancer therapy, the introduction of D-tryptophan was a key modification that increased plasma half-life and biological activity. uctm.edu These examples underscore the strategic use of D-amino acids and terminal modifications, for which this compound is a prime synthetic precursor, to convert a promising but unstable lead peptide into a viable preclinical candidate. nih.gov

| Optimization Strategy | Rationale | Example Application | Reference |

| D-Amino Acid Substitution | To increase resistance to proteolytic degradation and enhance metabolic stability. | Replacing L-amino acids with D-amino acids in oxytocin (B344502) analogs significantly improved biostability. Substitution at the tyrosine site was particularly effective. | mdpi.com |

| N-Terminal Acetylation | To protect against degradation by aminopeptidases and mimic natural protein structures. | N-terminal acetylation is a frequently used post-translational modification in synthetic peptides to improve stability. | cdnsciencepub.comunivie.ac.at |

| Combined Modifications | To synergistically improve stability, activity, and bioavailability. | Lipopeptides derived from the lead peptide BP100 were optimized by incorporating both D-amino acids and a lipid chain (via acylation) to enhance activity. | nih.gov |

| Conformational Constraint | To stabilize a bioactive conformation and improve receptor binding and stability. | Introduction of D-Trp into somatostatin analogs was crucial for increasing biological activity and plasma half-life. | uctm.edu |

Role in Protein Engineering for Enhanced Stability and Functional Modulation

Protein engineering involves the modification of protein structures to create variants with improved or novel functions, such as enhanced stability, altered specificity, or increased catalytic activity. tyralaconsulting.comnumberanalytics.comamfep.org The incorporation of non-canonical amino acids, including D-isomers and N-acetylated residues, is a key technique in this field, particularly for engineering therapeutic peptides. univie.ac.atmdpi.com

The use of this compound as a building block contributes directly to these goals. Enhanced stability is a primary benefit, as the D-configuration provides resistance to proteases, which is a major limitation for many natural peptide-based therapeutics. mdpi.commdpi.com A study on oxytocin analogs found that substituting L-amino acids with D-isomers at the tyrosine, isoleucine, and leucine (B10760876) positions significantly improved the peptide's stability. mdpi.com

Functional modulation can be achieved by using D-amino acids to induce specific secondary structures. For example, an N-acetylated D-amino acid at the N-terminus of a peptide can act as a "macrocyclic N-cap" to stabilize an α-helical conformation. chemrxiv.org This is particularly useful for designing inhibitors of protein-protein interactions that involve helical recognition motifs. Research has shown that a D-amino acid is more effective than its L-counterpart in this capping role because it can adopt torsional angles that promote more favorable hydrogen bonding within the helix. chemrxiv.org Therefore, starting a peptide sequence with this compound can be a deliberate design choice to enforce a specific, stable, and functionally active conformation.

Investigating Interactions with Biological Targets at the Molecular Level

Understanding how a drug candidate interacts with its biological target is fundamental to rational drug design. The use of peptides containing this compound in molecular-level investigations, such as computational docking and biophysical assays, provides valuable insights into these interactions.

Molecular docking studies are used to predict the binding mode of a ligand within the active site of a receptor or enzyme. unipd.it Such studies have been performed on peptides containing D-tyrosine to understand their interaction with targets like the Hsp90 protein and prostate-specific membrane antigen (PSMA). unipd.itsnu.ac.kr A compelling example comes from the design of thrombin inhibitors, where the crystal structure of an inhibitor in complex with thrombin was solved. nih.gov The structure revealed that a D-Tyr residue positioned its hydroxyl group to form a specific, charge-assisted hydrogen bond with Asp-189 in the enzyme's S1 specificity pocket. This detailed molecular view explained the inhibitor's potency and selectivity, and would not have been possible without the unique stereochemistry of the D-amino acid. nih.gov

These computational and structural studies demonstrate that the inclusion of a D-tyrosine derivative is not merely for stability, but is a critical determinant of the molecular recognition event. By synthesizing peptides with this compound, researchers can create specific probes to elucidate the precise interactions that govern biological activity, guiding further optimization and design of more effective therapeutic agents.

Advanced Material Science Applications and Supramolecular Chemistry

Investigations into Self-Assembly Phenomena of Modified Amino Acids.amazonaws.comsmolecule.comiris-biotech.de

The self-assembly of modified amino acids is a phenomenon where individual molecules spontaneously organize into well-defined, stable nanostructures. researchgate.netchemrxiv.org This process is driven by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov Research into related compounds, particularly those with bulky protecting groups on aromatic amino acids, provides significant insight into the potential behaviors of Ac-D-Tyr(tBu)-OH. For instance, the fluorenylmethyloxycarbonyl (Fmoc) group, another common N-terminal protection, has been shown to be a major driver for self-assembly due to its aromatic nature, promoting π-stacking interactions. acs.org Similarly, the tert-butyl group on the tyrosine side chain enhances hydrophobicity, which is a key factor in promoting the formation of ordered structures like β-sheets.

The specific morphology of the resulting nanostructures from modified amino acids can be controlled to form a variety of shapes, including fibers, spheres, ribbons, and flower-like assemblies. researchgate.netchemrxiv.orgresearchgate.net Studies on the closely related compound N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tbu)-OH) have demonstrated its ability to form distinct spherical and fibrous structures. researchgate.netchemrxiv.orgresearchgate.net The formation of these different morphologies is dictated by the intricate balance of intermolecular forces.

Research has shown that Fmoc-protected amino acids can self-assemble into diverse nanostructures. For example, Fmoc-Tyr(tbu)-OH has been observed to form sphere-like structures, which can transition into fibers under certain conditions. researchgate.netresearchgate.net This morphological control is a critical aspect of designing materials with specific functions. The D-configuration in this compound is also expected to influence the chirality and packing of the resulting supramolecular structures, potentially leading to unique helical or twisted morphologies. nih.gov

| Compound | Observed Morphologies | Reference |

|---|---|---|

| Fmoc-Tyr(tbu)-OH | Spheres, Fibers | researchgate.netchemrxiv.orgresearchgate.net |

| Fmoc-Thr(tbu)-OH | Spheres, Dumb-bells, Rods | researchgate.netchemrxiv.org |